Methyl 2-isocyanatopyridine-3-carboxylate
Overview
Description
Methyl 2-isocyanatopyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an isocyanate group attached to the second position of the pyridine ring and a carboxylate ester group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-isocyanatopyridine-3-carboxylate typically involves the reaction of 2-aminopyridine with phosgene to form 2-isocyanatopyridine. This intermediate is then esterified with methanol in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent the decomposition of reactive intermediates.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-isocyanatopyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form urea and carbamate derivatives, respectively.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Cycloaddition: The compound can participate in cycloaddition reactions with dienes and other unsaturated compounds to form heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions are used under mild acidic or basic conditions.
Cycloaddition: Reactions are often conducted under thermal or photochemical conditions, depending on the nature of the reactants.
Major Products:
Urea and Carbamate Derivatives: Formed from nucleophilic substitution reactions.
Amines: Resulting from hydrolysis of the isocyanate group.
Heterocyclic Compounds: Produced through cycloaddition reactions.
Scientific Research Applications
Methyl 2-isocyanatopyridine-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of various heterocyclic compounds and functionalized pyridines.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Material Science: It is employed in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of methyl 2-isocyanatopyridine-3-carboxylate involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic species, leading to the formation of stable adducts. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic structures.
Comparison with Similar Compounds
Methyl 2-isocyanatopyridine-4-carboxylate: Similar structure but with the isocyanate group at the fourth position.
Ethyl 2-isocyanatopyridine-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-isocyanatopyridine-5-carboxylate: Similar structure but with the isocyanate group at the fifth position.
Uniqueness: Methyl 2-isocyanatopyridine-3-carboxylate is unique due to the specific positioning of the isocyanate and carboxylate groups, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable compound in the synthesis of specialized organic molecules and in various research applications.
Properties
IUPAC Name |
methyl 2-isocyanatopyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-13-8(12)6-3-2-4-9-7(6)10-5-11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWILHAHBXYXDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573714 | |
Record name | Methyl 2-isocyanatopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
415682-13-2 | |
Record name | Methyl 2-isocyanatopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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